
Piperazinium, 1-(3-(2-ethyl-2-methylhexanoyloxy)propyl)-1,4,4-trimethyl-, diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazinium, 1-(3-(2-ethyl-2-methylhexanoyloxy)propyl)-1,4,4-trimethyl-, diiodide is a complex organic compound with a unique structure. This compound belongs to the class of piperazinium salts and is characterized by the presence of a piperazine ring substituted with various functional groups. The diiodide form indicates the presence of two iodine atoms in the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazinium, 1-(3-(2-ethyl-2-methylhexanoyloxy)propyl)-1,4,4-trimethyl-, diiodide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution Reactions: The piperazine ring is then subjected to substitution reactions to introduce the 1-(3-(2-ethyl-2-methylhexanoyloxy)propyl) and 1,4,4-trimethyl groups. This can be achieved using appropriate alkyl halides and base catalysts.
Iodination: The final step involves the introduction of iodine atoms to form the diiodide salt. This can be done using iodine or iodine-containing reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Piperazinium, 1-(3-(2-ethyl-2-methylhexanoyloxy)propyl)-1,4,4-trimethyl-, diiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, nucleophiles, and base catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Piperazinium, 1-(3-(2-ethyl-2-methylhexanoyloxy)propyl)-1,4,4-trimethyl-, diiodide has various scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Piperazinium, 1-(3-(2-ethyl-2-methylhexanoyloxy)propyl)-1,4,4-trimethyl-, diiodide involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperazinium salts: Other piperazinium salts with different substituents.
Quaternary ammonium compounds: Compounds with similar structural features and functional groups.
Uniqueness
Piperazinium, 1-(3-(2-ethyl-2-methylhexanoyloxy)propyl)-1,4,4-trimethyl-, diiodide is unique due to its specific combination of functional groups and the presence of iodine atoms. This uniqueness may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
33537-39-2 |
|---|---|
Molecular Formula |
C19H40I2N2O2 |
Molecular Weight |
582.3 g/mol |
IUPAC Name |
3-(1,4,4-trimethylpiperazine-1,4-diium-1-yl)propyl 2-ethyl-2-methylhexanoate;diiodide |
InChI |
InChI=1S/C19H40N2O2.2HI/c1-7-9-11-19(3,8-2)18(22)23-17-10-12-21(6)15-13-20(4,5)14-16-21;;/h7-17H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
KWBBMJIZZYJJMD-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC(C)(CC)C(=O)OCCC[N+]1(CC[N+](CC1)(C)C)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


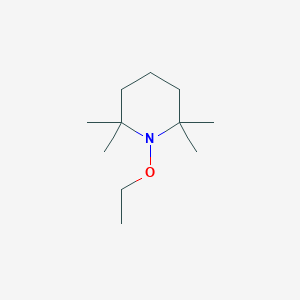
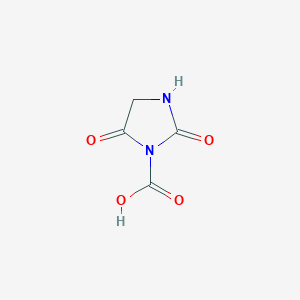
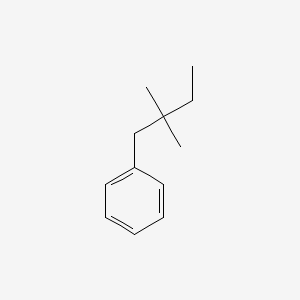
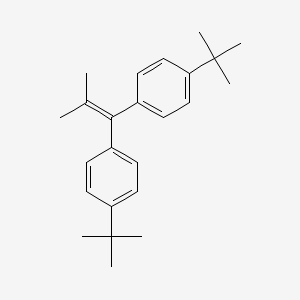
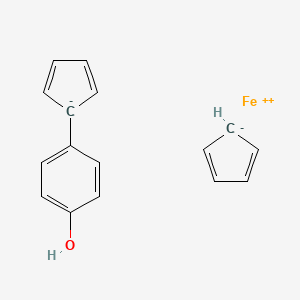

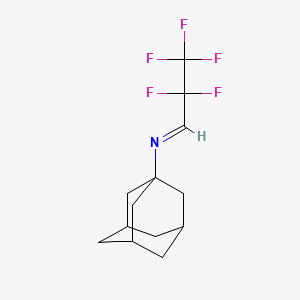
![[2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate](/img/structure/B14690981.png)
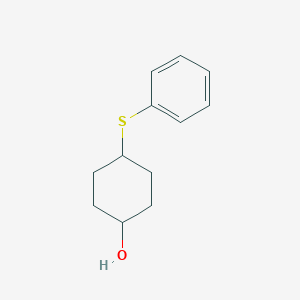
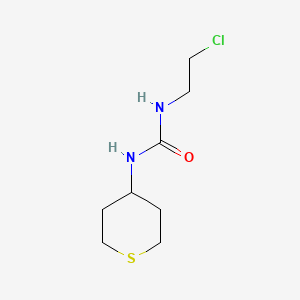
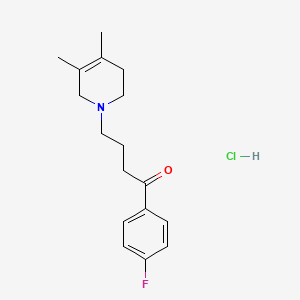
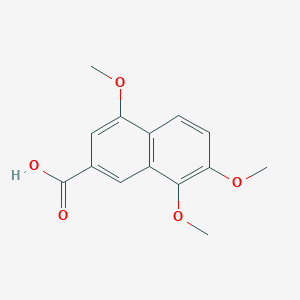
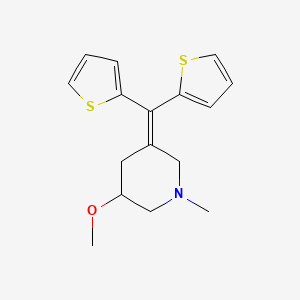
![3-(4a,7-Dimethyl-3,8-dioxotetradecahydrobenzo[f]quinolin-7-yl)propanoic acid](/img/structure/B14691021.png)
